Gluphene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Gluphene is a compound that has garnered significant interest in recent years due to its unique properties and potential applications across various fields. It is a derivative of graphene, a single layer of carbon atoms arranged in a hexagonal lattice. This compound retains many of the remarkable properties of graphene, such as high electron mobility, thermal conductivity, and mechanical strength, making it a promising material for scientific research and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of Gluphene involves several synthetic routes, primarily focusing on the exfoliation of graphite or the chemical vapor deposition (CVD) method.

Exfoliation: This method involves the mechanical or chemical exfoliation of graphite to obtain single or few-layered this compound sheets. Mechanical exfoliation can be achieved using adhesive tape, while chemical exfoliation involves the use of strong acids or oxidizing agents to break down graphite into this compound layers.

Chemical Vapor Deposition (CVD): In this method, a carbon-containing gas, such as methane, is decomposed at high temperatures in the presence of a metal catalyst, typically copper or nickel. The carbon atoms then deposit onto the substrate, forming this compound layers.

Industrial Production Methods

Industrial production of this compound often employs large-scale CVD processes due to their ability to produce high-quality and large-area this compound sheets. Additionally, advancements in robotic assembly and exfoliation techniques have improved the scalability and efficiency of this compound production.

Analyse Des Réactions Chimiques

Types of Reactions

Gluphene undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form graphene oxide, which introduces oxygen-containing functional groups such as hydroxyl, carboxyl, and epoxy groups.

Reduction: Graphene oxide can be reduced back to this compound using reducing agents like hydrazine or sodium borohydride.

Substitution: Functional groups can be introduced onto the this compound surface through substitution reactions, enhancing its chemical reactivity and compatibility with other materials.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate and sulfuric acid are commonly used.

Reduction: Reducing agents such as hydrazine hydrate and sodium borohydride are employed.

Substitution: Various organic reagents can be used to introduce functional groups under mild conditions.

Major Products Formed

Graphene Oxide: Formed through oxidation, it is a highly functionalized derivative of this compound.

Reduced Graphene Oxide: Obtained by reducing graphene oxide, it retains some functional groups while restoring the conductive properties of this compound.

Applications De Recherche Scientifique

Gluphene has a wide range of applications in scientific research, including:

Chemistry: Used as a catalyst support and in the development of advanced materials.

Biology: Employed in biosensors and drug delivery systems due to its biocompatibility and large surface area.

Medicine: Investigated for its potential in cancer therapy, imaging, and tissue engineering.

Industry: Utilized in the production of high-performance batteries, supercapacitors, and flexible electronics.

Mécanisme D'action

The mechanism by which Gluphene exerts its effects is primarily through its interaction with various molecular targets and pathways. Its high surface area and conductivity allow it to facilitate electron transfer processes, making it an effective catalyst and sensor material. In biological systems, this compound can interact with cellular membranes and proteins, influencing cellular functions and enabling targeted drug delivery.

Comparaison Avec Des Composés Similaires

Similar Compounds

Graphene: The parent compound of Gluphene, known for its exceptional properties.

Graphene Oxide: An oxidized form of graphene with various functional groups.

Reduced Graphene Oxide: A partially reduced form of graphene oxide, retaining some functional groups.

Uniqueness of this compound

This compound stands out due to its tailored properties achieved through specific functionalization and reduction processes. Its versatility and ability to undergo various chemical modifications make it a unique and valuable material for a wide range of applications.

Propriétés

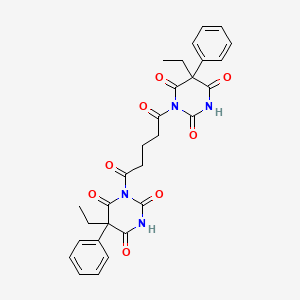

Numéro CAS |

100596-77-8 |

|---|---|

Formule moléculaire |

C29H28N4O8 |

Poids moléculaire |

560.6 g/mol |

Nom IUPAC |

5-ethyl-1-[5-(5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl)-5-oxopentanoyl]-5-phenyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C29H28N4O8/c1-3-28(18-12-7-5-8-13-18)22(36)30-26(40)32(24(28)38)20(34)16-11-17-21(35)33-25(39)29(4-2,23(37)31-27(33)41)19-14-9-6-10-15-19/h5-10,12-15H,3-4,11,16-17H2,1-2H3,(H,30,36,40)(H,31,37,41) |

Clé InChI |

WGHHIRFQOOSJAV-UHFFFAOYSA-N |

SMILES canonique |

CCC1(C(=O)NC(=O)N(C1=O)C(=O)CCCC(=O)N2C(=O)C(C(=O)NC2=O)(CC)C3=CC=CC=C3)C4=CC=CC=C4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8S,9S,10S,13R,14S,17S)-17-Ethyl-10,13-dimethylhexadecahydrospiro[cyclopenta[a]phenanthrene-2,1'-cyclopropane]](/img/structure/B14329760.png)

![4-[3-(Morpholin-4-yl)-3-oxoprop-1-en-1-yl]benzene-1-sulfonyl chloride](/img/structure/B14329779.png)

![2-[(7,7,7-Trimethoxyhept-2-YN-1-YL)oxy]oxane](/img/structure/B14329819.png)